molecular formula C20H21N3O3S2 B2609543 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide CAS No. 477215-66-0

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide

Cat. No.: B2609543
CAS No.: 477215-66-0
M. Wt: 415.53
InChI Key: SRVZGRWAIRXEQI-UHFFFAOYSA-N
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Description

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzylsulfanyl group attached to the thiadiazole ring and a diethoxybenzamide moiety

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions of thiadiazole derivatives with various biomolecules.

Future Directions

The study of benzamide and thiadiazole derivatives is a promising area of research in medicinal chemistry. Future work could explore the synthesis of this compound and investigate its potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Diethoxybenzamide Moiety: The final step involves the reaction of the benzylsulfanyl-thiadiazole intermediate with 3,4-diethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with metal ions or proteins, while the thiadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
  • N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Uniqueness

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide is unique due to the presence of the diethoxybenzamide moiety, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups can lead to distinct biological activities and interactions with molecular targets.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-3-25-16-11-10-15(12-17(16)26-4-2)18(24)21-19-22-23-20(28-19)27-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVZGRWAIRXEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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